molecular formula C14H13N3O B3929043 3-(2-ethynyl-2-methyl-1-aziridinyl)-2-methyl-4(3H)-quinazolinone

3-(2-ethynyl-2-methyl-1-aziridinyl)-2-methyl-4(3H)-quinazolinone

Cat. No. B3929043
M. Wt: 239.27 g/mol
InChI Key: GBPPCUJFVCFJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethynyl-2-methyl-1-aziridinyl)-2-methyl-4(3H)-quinazolinone, commonly known as AZQ, is a synthetic compound that belongs to the quinazolinone family of compounds. AZQ has been widely studied for its potential use in cancer treatment due to its unique mechanism of action.

Mechanism of Action

AZQ works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to DNA damage and eventual cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that AZQ has a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, AZQ has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AZQ in lab experiments is its specificity for cancer cells. This allows researchers to study the effects of AZQ on cancer cells without affecting normal cells. However, AZQ also has some limitations, such as its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on AZQ. One area of interest is the development of new synthesis methods that could improve the yield and purity of AZQ. Another area of interest is the exploration of new applications for AZQ, such as its potential use in combination with other cancer treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AZQ and to determine its safety and efficacy for use in humans.

Scientific Research Applications

AZQ has been extensively studied for its potential use in cancer treatment. Research has shown that AZQ has the ability to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. This makes AZQ a promising candidate for cancer treatment.

properties

IUPAC Name

3-(2-ethynyl-2-methylaziridin-1-yl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-4-14(3)9-16(14)17-10(2)15-12-8-6-5-7-11(12)13(17)18/h1,5-8H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPPCUJFVCFJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N3CC3(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-ethynyl-2-methyl-1-aziridinyl)-2-methyl-4(3H)-quinazolinone
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3-(2-ethynyl-2-methyl-1-aziridinyl)-2-methyl-4(3H)-quinazolinone
Reactant of Route 3
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3-(2-ethynyl-2-methyl-1-aziridinyl)-2-methyl-4(3H)-quinazolinone
Reactant of Route 4
3-(2-ethynyl-2-methyl-1-aziridinyl)-2-methyl-4(3H)-quinazolinone
Reactant of Route 5
3-(2-ethynyl-2-methyl-1-aziridinyl)-2-methyl-4(3H)-quinazolinone
Reactant of Route 6
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3-(2-ethynyl-2-methyl-1-aziridinyl)-2-methyl-4(3H)-quinazolinone

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